Cas no 14346-25-9 (7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one)
7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
- 1,2,3,5-Tetrahydro-8-Thia-5,7-Diaza-Cyclopenta[a]Indene-4-One
- 1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one
- 2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-d]pyrimidin-1-one
- 3,5,6,7-Tetrahydro-4H-cyclopenta-[4,5]thieno[2,3-d]pyrimidin-4-one
- 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one,1,5,6,7-tetrahydro-
- 3,5,6,7-Tetrahydro-4H-cyclopenta[b]thieno[2,3-d]pyrimidin-4-one
- AKOS 92545
- AURORA 20176
- AKOS MSC-0517
- 5)thieno(2,3-d)pyrimidin-4(3h)-one,6,7-dihydro-5h-cyclopenta(
- 6,7-dihydro-5h-cyclopenta(4,5)thieno(2,3-d)pyrimidin-4(3h)-one
- 3,5,6,7-Tetrahydro-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- OTAVA-BB BB0111780275
- 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
- 7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
- NSC612490
- MLS000777831
- 5H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4(3H)-one, 6,7-dihydro-
- Q27192495
- 14346-25-9
- WAY-613419
- 3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- MFCD00464834
- AKOS000272790
- J-503774
- EN300-04030
- MZAZSAHKQBGEMA-UHFFFAOYSA-N
- AKOS005630647
- 7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
- SMR000414183
- CS-0044139
- CHEBI:112391
- HMS2770A18
- FS-1650
- SCHEMBL16274176
- F0239-1012
- CHEMBL1374627
- FT-0637064
- NCGC00246390-01
- SCHEMBL916128
- Z56887776
- DTXSID30162428
- HMS1762K16
- AB06223
- NSC-612490
- DB-042686
- ALBB-023989
- STK853825
- BBL028668
- STK299922
- 4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE, 3,5,6,7-TETRAHYDRO-
- 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol
- AH-034/04888015
-
- MDL: MFCD00464834
- Inchi: 1S/C9H8N2OS/c12-8-7-5-2-1-3-6(5)13-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12)
- InChI Key: MZAZSAHKQBGEMA-UHFFFAOYSA-N
- SMILES: S1C2=C(C(NC=N2)=O)C2=C1CCC2
Computed Properties
- Exact Mass: 192.03600
- Monoisotopic Mass: 192.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.7A^2
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.4
Experimental Properties
- Density: 1.7
- Melting Point: 242-244℃
- Boiling Point: 479.5°Cat760mmHg
- Flash Point: 243.8°C
- Refractive Index: 1.864
- PSA: 73.99000
- LogP: 1.47330
7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 135532-1g |
3,5,6,7-Tetrahydro-4H-cyclopenta-[4,5]thieno[2,3-d]pyrimidin-4-one, 95%+ |
14346-25-9 | 95% | 1g |
$101.00 | 2023-09-06 | |
| Matrix Scientific | 135532-2.500g |
3,5,6,7-Tetrahydro-4H-cyclopenta-[4,5]thieno[2,3-d]pyrimidin-4-one, 95%+ |
14346-25-9 | 95% | 2.500g |
$215.00 | 2023-09-06 | |
| Matrix Scientific | 135532-5g |
3,5,6,7-Tetrahydro-4H-cyclopenta-[4,5]thieno[2,3-d]pyrimidin-4-one, 95%+ |
14346-25-9 | 95% | 5g |
$323.00 | 2023-09-06 | |
| TRC | P992053-10mg |
1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one |
14346-25-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P992053-50mg |
1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one |
14346-25-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P992053-100mg |
1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one |
14346-25-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D94530-10g |
6,7-Dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one... |
14346-25-9 | 95% | 10g |
¥1188.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D94530-1g |
6,7-Dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one... |
14346-25-9 | 95% | 1g |
¥228.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D94530-5g |
6,7-Dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one... |
14346-25-9 | 95% | 5g |
¥738.0 | 2023-09-08 | |
| Fluorochem | 021474-1g |
1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one |
14346-25-9 | 95% | 1g |
£24.00 | 2022-03-01 |
7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one Suppliers
7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Comprehensive Overview of 7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one (CAS No. 14346-25-9)
The compound 7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one (CAS No. 14346-25-9) is a heterocyclic organic molecule with a complex tricyclic structure. Its unique architecture, featuring sulfur (thia) and nitrogen (diaza) atoms, makes it a subject of interest in pharmaceutical and materials science research. The presence of a tricyclic framework and a lactam moiety (12-one) further enhances its potential for diverse applications, particularly in drug discovery and advanced material design.
Recent studies highlight the growing demand for heterocyclic compounds like 7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one due to their role in modulating biological activity. Researchers are exploring its potential as a scaffold for kinase inhibitors or antimicrobial agents, aligning with the current focus on targeted therapies and antibiotic resistance. Its structural complexity also makes it a candidate for computational chemistry studies, where molecular docking and QSAR modeling are frequently searched topics in AI-driven drug development.
From a synthetic chemistry perspective, the compound’s tricyclic core poses challenges in regioselective functionalization, a hot topic in organic synthesis forums. Innovations in catalysis and green chemistry are often applied to optimize its production, addressing environmental concerns—a key focus in modern sustainable chemistry. The thia-diaza motif is also relevant to photovoltaic materials, linking it to renewable energy trends.
Analytical characterization of CAS No. 14346-25-9 typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography, techniques frequently queried in academic and industrial settings. Its stability under various conditions is another area of investigation, particularly for formulation scientists seeking to integrate it into drug delivery systems.
In summary, 7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one represents a multifaceted compound bridging medicinal chemistry, materials science, and sustainable synthesis. Its study resonates with trending searches on AI-aided molecular design and eco-friendly synthesis, ensuring its relevance in both academic and industrial research landscapes.
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